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Compound of Interest

Compound Name: 4-(5-Bromopyridin-2-yl)morpholine

Cat. No.: B1278686 Get Quote

An In-Depth Technical Guide to the Spectral Interpretation of 5-bromo-2-(morpholin-4-

yl)pyridine

This technical guide provides a comprehensive analysis of the spectral data for 5-bromo-2-

(morpholin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and

materials science. The unambiguous determination of its molecular structure is paramount for

researchers and drug development professionals. This document synthesizes data from

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy, offering a field-proven approach to interpretation. The causality behind spectral

assignments is explained to provide a deeper understanding beyond mere data reporting,

ensuring a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering
The foundational step in any spectral interpretation is a clear understanding of the molecule's

structure. The compound consists of a pyridine ring substituted at the C2 position with a

morpholine ring via its nitrogen atom, and at the C5 position with a bromine atom. For clarity in

the following spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for 5-bromo-2-(morpholin-4-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool that provides detailed information about the carbon-

hydrogen framework of a molecule.[1] The chemical shift (δ) of a nucleus is highly sensitive to

its local electronic environment, allowing for the differentiation of atoms within the structure.[1]

Experimental Protocol: NMR
Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-(morpholin-4-yl)pyridine

in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low

natural abundance of ¹³C, more scans (~1024 or more) are required.[2] Proton decoupling is

used to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum is logically divided into two regions: the downfield aromatic region

corresponding to the pyridine ring protons, and the upfield aliphatic region for the morpholine

ring protons.

Aromatic Region (δ 6.5-8.5 ppm): The substituted pyridine ring gives rise to three distinct

signals.

H6: This proton is ortho to the electron-donating morpholino group and will appear as a

doublet. Its proximity to the pyridine nitrogen deshields it, placing it furthest downfield in

this group.

H4: This proton is meta to both the bromine and the morpholino group. It will appear as a

doublet of doublets due to coupling with both H3 and H6.

H3: This proton is ortho to the bromine atom and meta to the morpholino group. It is

expected to be the most upfield of the aromatic protons and will appear as a doublet.

Aliphatic Region (δ 3.0-4.0 ppm): The morpholine ring protons typically appear as two

distinct multiplets, each integrating to 4H.[1]
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H2'/H6' (protons adjacent to Oxygen): These protons are deshielded by the highly

electronegative oxygen atom and therefore resonate at a lower field (higher ppm value).[1]

[3]

H3'/H5' (protons adjacent to Nitrogen): These protons are adjacent to the less

electronegative nitrogen atom and appear at a higher field (lower ppm value) compared to

H2'/H6'.[1]

The multiplet shapes often appear as apparent triplets. This is a characteristic feature of

morpholine rings in a fixed chair conformation, where the protons are predominantly in a

'gauche' arrangement.[4][5]

Table 1: Predicted ¹H NMR Data

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H6 ~8.1 - 8.3 d ~2.5 Hz (⁴J) 1H

H4 ~7.5 - 7.7 dd
~9.0 Hz (³J),

~2.5 Hz (⁴J)
1H

H3 ~6.6 - 6.8 d ~9.0 Hz (³J) 1H

H2', H6' (-O-

CH₂-)
~3.8 - 3.9 m (app t) ~4-5 Hz 4H

| H3', H5' (-N-CH₂-) | ~3.4 - 3.5 | m (app t) | ~4-5 Hz | 4H |

¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the

molecule.[2]

Pyridine Carbons (δ 100-165 ppm): Five signals are expected for the pyridine ring.

C2: Attached to the electron-donating amino group of the morpholine, this carbon is

significantly deshielded and appears furthest downfield.
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C6: This carbon is adjacent to the ring nitrogen and is also significantly deshielded.[2]

C4: Appears at an intermediate chemical shift.

C3: This carbon is shielded by the para-donating effect of the morpholino group.

C5: The carbon bearing the bromine atom. Its chemical shift is influenced by the heavy

atom effect and electronegativity, typically appearing significantly upfield compared to an

unsubstituted carbon at that position.

Morpholine Carbons (δ 40-70 ppm): Due to the C₂ symmetry of the morpholine ring, two

signals are expected.

C2'/C6' (-O-CH₂-): These carbons are attached to the electronegative oxygen and are

deshielded, appearing downfield.[1][3]

C3'/C5' (-N-CH₂-): These carbons are attached to the nitrogen and appear relatively

upfield.[1]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 ~160 - 162

C6 ~148 - 150

C4 ~140 - 142

C3 ~108 - 110

C5 ~105 - 107

C2', C6' (-O-CH₂-) ~66 - 67

| C3', C5' (-N-CH₂-) | ~44 - 45 |

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and elemental composition of a molecule,

along with structural information derived from its fragmentation patterns.

Experimental Protocol: MS
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a

mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe

the protonated molecule [M+H]⁺.

Interpretation of Mass Spectrum
Molecular Ion Peak: The molecular formula is C₁₁H₁₄BrN₃O. Bromine has two stable

isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic

isotopic pattern for the molecular ion. Two peaks of roughly equal intensity will be observed:

[M+H]⁺: at m/z corresponding to the molecule containing ⁷⁹Br. (Calculated: 284.0453)

[M+2+H]⁺: at m/z corresponding to the molecule containing ⁸¹Br, two mass units higher.

(Calculated: 286.0432) This distinctive "doublet" peak is a definitive indicator of the

presence of a single bromine atom in the molecule.

Key Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion reveals

characteristic fragments. A primary fragmentation route involves the cleavage of the

morpholine ring, a common pathway for N-aryl morpholines.[6]

[M+H]⁺
m/z 284/286

Loss of C₂H₄O
(ethylene oxide)

Loss of Morpholine Radical

[M+H - 44]⁺
m/z 240/242

[M+H - 86]⁺
m/z 198/200
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Caption: Plausible ESI-MS fragmentation pathways.

Table 3: Predicted Key MS Fragments

m/z (⁷⁹Br/⁸¹Br) Identity Description

284/286 [M+H]⁺ Protonated molecular ion

240/242 [M+H - C₂H₄O]⁺
Loss of ethylene oxide from

the morpholine ring

198/200 [M+H - C₄H₈NO]⁺
Cleavage of the C-N bond,

loss of the morpholine moiety

| 172/174 | [C₅H₃BrN]⁺ | 2-amino-5-bromopyridine fragment |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record

the spectrum, typically from 4000 to 400 cm⁻¹.

Interpretation of IR Spectrum
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of

the bonds within the molecule.

Table 4: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Notes

3100 - 3000 C-H stretch Aromatic (Pyridine)
Indicates the
presence of the
aromatic ring.[7]

2980 - 2800 C-H stretch Aliphatic (Morpholine)

Confirms the

saturated hydrocarbon

portions of the

morpholine ring.[8]

~1600, ~1570, ~1470 C=C, C=N stretch Aromatic Ring

Characteristic skeletal

vibrations of the

pyridine ring.

~1250 C-N stretch
Aryl-N (Pyridine-

Morpholine)

Vibration of the bond

connecting the two

ring systems.

~1115 C-O-C stretch Ether (Morpholine)

A strong,

characteristic band for

the ether linkage in

the morpholine ring.[8]

[9]

| Below 700 | C-Br stretch | Aryl-Br | Confirms the presence of the carbon-bromine bond. |

Integrated Spectral Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The molecular weight and bromine presence confirmed by the MS isotopic pattern

([M+H]⁺ at m/z 284/286) provide the molecular formula. ¹H and ¹³C NMR then confirm the

precise connectivity, detailing the 2,5-disubstitution pattern on the pyridine ring and the

structure of the morpholine substituent. Finally, IR spectroscopy validates the presence of the

key functional groups—aromatic ring, aliphatic morpholine, C-O-C ether linkage, and C-Br bond

—predicted by the structure. Together, these techniques provide an unambiguous, self-

validating confirmation of the chemical structure of 5-bromo-2-(morpholin-4-yl)pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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